

# Genotoxicity and carcinogenicity of Tribufos

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Tribufos**  
Cat. No.: **B1683236**

[Get Quote](#)

An In-depth Technical Guide on the Genotoxicity and Carcinogenicity of **Tribufos**

## Executive Summary

**Tribufos** (S,S,S-tributyl phosphorotri thioate) is an organophosphate chemical primarily used as a cotton defoliant.<sup>[1]</sup> As with many agricultural chemicals, its potential for genotoxicity and carcinogenicity has been subject to extensive toxicological evaluation. This technical guide provides a comprehensive overview of the key studies, experimental methodologies, and mechanistic data related to the genotoxic and carcinogenic potential of **Tribufos**. The evidence indicates a lack of mutagenic activity in standard assays. However, long-term, high-dose exposure in mice has been associated with tumor formation, a finding that is not observed in rats.<sup>[2][3]</sup> Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have concluded that **Tribufos** is unlikely to be a human carcinogen at the low doses relevant to human exposure, with carcinogenic effects observed in animals only at high doses that induce significant systemic toxicity.<sup>[4]</sup>

## Genotoxicity Profile

A battery of in vitro and in vivo tests has been conducted to assess the potential of **Tribufos** to induce genetic damage. The collective evidence from these studies suggests that **Tribufos** is not genotoxic.

## Summary of Genotoxicity Studies

**Tribufos** has been evaluated in several core genotoxicity assays, including tests for gene mutation, chromosomal damage, and DNA repair. The results have been consistently negative,

indicating a lack of mutagenic and clastogenic activity.[\[4\]](#)

| Assay Type                    | Test System                                                       | Doses/Concentrations Tested | Results  | Reference |
|-------------------------------|-------------------------------------------------------------------|-----------------------------|----------|-----------|
| Gene Mutation                 | Salmonella typhimurium (Ames Test)                                | Up to 5000 µg/plate         | Negative |           |
| Chromosomal Damage (in vivo)  | CD-1 Mouse<br>Bone Marrow Micronucleus Assay                      | Up to 250 mg/kg (gavage)    | Negative |           |
| DNA Repair (in vivo/in vitro) | CD-1 Mouse<br>Hepatocyte<br>Unscheduled DNA Synthesis (UDS) Assay | Up to 300 mg/kg (gavage)    | Negative |           |

## Experimental Protocols for Key Genotoxicity Assays

- Principle: This assay uses several strains of *Salmonella typhimurium* with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine). The test evaluates the ability of the chemical to cause reverse mutations, restoring the bacteria's ability to grow on a histidine-deficient medium.
- Methodology:
  - Strains: Histidine-requiring strains (e.g., TA98, TA100, TA1535, TA1537) are selected to detect different types of mutations (frameshift vs. base-pair substitution).
  - Metabolic Activation: The assay is conducted with and without an exogenous metabolic activation system (S9 fraction from Aroclor- or phenobarbital-induced rat liver) to mimic mammalian metabolism.
  - Exposure: **Tribufos**, dissolved in a suitable solvent, is pre-incubated with the bacterial culture and the S9 mix (if applicable).

- Plating: The mixture is combined with molten top agar and poured onto minimal glucose agar plates.
- Incubation: Plates are incubated at 37°C for 48-72 hours.
- Scoring: The number of revertant colonies (his<sup>+</sup>) on the test plates is counted and compared to the number of spontaneous revertant colonies on solvent control plates. A dose-dependent increase in revertant colonies indicates a positive result.<sup>[5]</sup>
- Positive Controls: Known mutagens are used to ensure the sensitivity of the test system.
- Principle: This test detects damage to chromosomes or the mitotic apparatus in erythroblasts. Chromosome fragments or whole chromosomes that lag at anaphase are incorporated into daughter cells as small, secondary nuclei known as micronuclei.
- Methodology:
  - Test System: Typically, CD-1 mice are used.
  - Administration: **Tribufos** is administered to the animals, usually via oral gavage, at multiple dose levels.
  - Dosing Regimen: Animals are typically dosed once or twice.
  - Sample Collection: Bone marrow is collected from the femur at 24 and 48 hours after the last treatment.
  - Slide Preparation: Bone marrow cells are flushed, smeared onto microscope slides, and stained (e.g., with Giemsa).
  - Analysis: Polychromatic erythrocytes (PCEs, immature red blood cells) are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also calculated to assess bone marrow toxicity.
  - Evaluation: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in treated animals compared to vehicle controls indicates a positive result.

## Genotoxicity Testing Workflow

The following diagram illustrates a typical workflow for assessing the genotoxicity of a chemical compound like **Tribufos**.



[Click to download full resolution via product page](#)

*A standard workflow for genotoxicity assessment.*

## Carcinogenicity Profile

The carcinogenic potential of **Tribufos** has been evaluated in long-term dietary bioassays in both rats and mice. The results show species-specific effects, with tumors observed only in mice at high, toxic doses.

## Summary of Chronic Carcinogenicity Studies

Long-term studies revealed no evidence of carcinogenicity in rats.<sup>[2]</sup> In contrast, a 90-week study in CD-1 mice showed increased tumor incidences in the small intestine, liver, and lungs

at dose levels that also caused significant non-neoplastic toxicity.[6]

| Species/Strain       | Duration | Dose Levels (mg/kg/day)                        | Key Tumor Findings                                                                                                                                        | Reference |
|----------------------|----------|------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Rat (Sprague-Dawley) | 2 years  | Not specified, but no effects observed         | No evidence of Tribufos-related carcinogenicity.                                                                                                          | [2][3]    |
| Mouse (CD-1)         | 90 weeks | Males: 0, 4.8, 48.02<br>Females: 0, 6.3, 63.04 | Males (High Dose): Increased liver hemangiosarcoma and small intestine adenocarcinoma.<br>Females (High Dose): Increased lung alveolar/bronchial adenoma. | [2][3][6] |

Note: The tumors in mice occurred only at the highest dose tested, which was associated with severe cholinesterase inhibition, increased mortality, and anemia.[4][6]

## Experimental Protocol for a Rodent Carcinogenicity Bioassay

- Principle: To evaluate the carcinogenic potential of a substance following long-term exposure in animals. The study design aims to identify any increase in the incidence of neoplasms in treated animals compared to controls.
- Methodology:
  - Test System: Two rodent species are typically used, often Sprague-Dawley rats and CD-1 or B6C3F1 mice.[2]

- Group Size: Groups typically consist of at least 50 animals per sex per dose level.
- Administration: **Tribufos** is incorporated into the diet and administered continuously for the majority of the animal's lifespan (e.g., 90 weeks for mice, 2 years for rats).[2][6]
- Dose Selection: Dose levels are selected based on prior subchronic toxicity studies. The highest dose aims to be a maximum tolerated dose (MTD), which causes some toxicity but not more than a 10% decrease in body weight and no significant mortality from effects other than tumors. At least two lower dose levels are also included, along with a concurrent control group.
- In-life Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly for the first few months and then periodically thereafter.
- Pathology: At the end of the study, all surviving animals are euthanized. A complete necropsy is performed on all animals (including those that die intercurrently). All organs and tissues are examined macroscopically, and a comprehensive list of tissues is collected and preserved for histopathological examination.
- Data Analysis: The incidence of each tumor type in the dosed groups is compared statistically with the incidence in the control group.

## Carcinogenicity Classification Logic

The EPA's evaluation of **Tribufos** carcinogenicity considers the full weight of evidence, including the dose at which tumors occur and the presence of concurrent toxicity.



[Click to download full resolution via product page](#)

*Weight of evidence approach for **Tribufos** carcinogenicity.*

## Mechanism of Action

### Primary Mechanism: Acetylcholinesterase (AChE) Inhibition

The primary mechanism of toxicity for **Tribufos**, like other organophosphates, is the inhibition of acetylcholinesterase (AChE).<sup>[2][7]</sup> AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, causing overstimulation of cholinergic receptors and resulting in neurotoxic effects.<sup>[7]</sup>

### Carcinogenicity as a High-Dose Phenomenon

The evidence strongly suggests that the carcinogenicity of **Tribufos** is a high-dose phenomenon, likely occurring through a secondary (non-genotoxic) mechanism. Several key points support this conclusion:

- Lack of Genotoxicity: **Tribufos** is not mutagenic, indicating it does not directly interact with and damage DNA.[2][4]
- Dose-Response: Tumors in mice were observed only at the highest dose tested, which also produced severe systemic toxicity.[4][6]
- Threshold Effect: The absence of tumors at lower doses and in other species (rats) suggests a threshold below which carcinogenic effects do not occur. This has led the EPA to recommend a non-linear, margin-of-exposure approach for risk assessment.[2][4]

While no specific studies on **Tribufos**-induced oxidative stress were identified, it is a known secondary effect of high-dose exposure to some organophosphates.[8] It is plausible that chronic cell injury and regenerative proliferation, potentially driven by severe, sustained toxicity and oxidative stress at high doses, could contribute to tumor formation in susceptible tissues.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Tribufos | C12H27OPS3 | CID 5125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. govinfo.gov [govinfo.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. researchgate.net [researchgate.net]
- 6. HEALTH EFFECTS - Toxicological Profile for S,S,S-Tributyl Phosphorotriethioate (Tribufos) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. A Common Feature of Pesticides: Oxidative Stress—The Role of Oxidative Stress in Pesticide-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Genotoxicity and carcinogenicity of Tribufos]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683236#genotoxicity-and-carcinogenicity-of-tribufos]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)